REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([O:10]C)=[CH:6][N:5]2[CH:12]=1.Br.[NH+]1C=CC=CC=1.C(=O)(O)[O-].[Na+]>O>[CH3:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][N:5]2[CH:12]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C2N(C=C(C=C2)OC)C1
|
Name
|
pyridinium hydrobromide
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
Br.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
CUSTOM
|
Details
|
for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=C(C=C2)O)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |